4-(4-Nitrophenyl)butan-1-amine hydrochloride 4-(4-Nitrophenyl)butan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1311315-51-1
VCID: VC2827148
InChI: InChI=1S/C10H14N2O2.ClH/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14;/h4-7H,1-3,8,11H2;1H
SMILES: C1=CC(=CC=C1CCCCN)[N+](=O)[O-].Cl
Molecular Formula: C10H15ClN2O2
Molecular Weight: 230.69 g/mol

4-(4-Nitrophenyl)butan-1-amine hydrochloride

CAS No.: 1311315-51-1

Cat. No.: VC2827148

Molecular Formula: C10H15ClN2O2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Nitrophenyl)butan-1-amine hydrochloride - 1311315-51-1

Specification

CAS No. 1311315-51-1
Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
IUPAC Name 4-(4-nitrophenyl)butan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H14N2O2.ClH/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14;/h4-7H,1-3,8,11H2;1H
Standard InChI Key ARIUQYXOFYFANT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCCN)[N+](=O)[O-].Cl
Canonical SMILES C1=CC(=CC=C1CCCCN)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structure

Basic Information

4-(4-Nitrophenyl)butan-1-amine hydrochloride is identified by the CAS registry number 1311315-51-1 . It is the hydrochloride salt of 4-(4-nitrophenyl)butan-1-amine, which has the CAS number 80258-63-5 . The compound features a nitro group attached to a phenyl ring, which is connected to a four-carbon chain terminating with an amine group, forming a salt with hydrochloric acid.

Structural Details

The molecular formula of 4-(4-nitrophenyl)butan-1-amine hydrochloride is C₁₀H₁₅ClN₂O₂. The structure consists of a para-substituted nitrobenzene with a butylamine side chain that has been protonated and paired with a chloride counterion. The free base has a molecular formula of C₁₀H₁₄N₂O₂ .

Structural Representations

Several standard chemical notations are used to represent this compound:

  • SMILES Notation: C1=CC(=CC=C1CCCCN)N+[O-].Cl

  • Standard InChI: InChI=1S/C10H14N2O2.ClH/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14;/h4-7H,1-3,8,11H2;1H

  • InChIKey: ARIUQYXOFYFANT-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Properties

The physical properties of 4-(4-nitrophenyl)butan-1-amine hydrochloride provide important information for handling and applications:

PropertyValueReference
Molecular Weight230.69 g/mol
Physical StateSolid
ColorNot specified in literature-
SolubilityNot specified in literature-
Melting PointNot specified in literature-
Boiling PointNot specified in literature-

Spectroscopic Properties

Limited spectroscopic data is available for this compound, but predicted collision cross section values for various adducts of the free base form are provided:

Adductm/zPredicted CCS (Ų)
[M+H]+195.11281141.2
[M+Na]+217.09475153.3
[M+NH4]+212.13935149.4
[M+K]+233.06869149.3
[M-H]-193.09825145.1
[M+Na-2H]-215.08020147.5
[M]+194.10498143.8
[M]-194.10608143.8

Table: Predicted collision cross section values for the free base form (C₁₀H₁₄N₂O₂)

Synthesis Methods

ClassificationCategoryReference
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)

Hazard Statements

The following hazard statements are associated with this compound:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements

Standard precautionary measures for handling this compound include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P312: Call a POISON CENTER/doctor if you feel unwell

  • P332+P313: If skin irritation occurs: Get medical advice/attention

  • P337+P313: If eye irritation persists: Get medical advice/attention

  • P362: Take off contaminated clothing

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

  • P405: Store locked up

  • P501: Dispose of contents/container according to local/regional/national/international regulations

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of 4-(4-nitrophenyl)butan-1-amine hydrochloride:

CompoundCAS NumberKey DifferencesReference
4-(4-nitrophenyl)butan-1-amine (free base)80258-63-5Lacks HCl salt
4-(4-chlorophenoxy)butan-1-amine hydrochloride1052076-92-2Contains chlorophenoxy instead of nitrophenyl
4-(4-nitrophenyl)butan-1-ol79524-20-2Terminal hydroxyl group instead of amine
4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride2227205-98-1Contains triazole linkage and meta-nitrophenyl

Functional Group Comparisons

The presence of specific functional groups in 4-(4-nitrophenyl)butan-1-amine hydrochloride contributes to its chemical behavior:

  • The nitro group (-NO₂) is electron-withdrawing, affecting the reactivity of the aromatic ring

  • The primary amine functionality provides a site for nucleophilic reactions

  • The four-carbon chain offers flexibility and specific spatial arrangement

  • The hydrochloride salt formation improves stability and solubility in polar solvents compared to the free base

Future Research Directions

Synthesis Optimization

Development of efficient and scalable synthesis methods specific to 4-(4-nitrophenyl)butan-1-amine hydrochloride would be valuable. This could include:

  • Investigation of alternative reducing agents for nitrile reduction

  • Exploration of catalytic methods for improved selectivity

  • Development of one-pot procedures to minimize isolation steps

Property Characterization

Further research to fully characterize this compound would be beneficial, including:

  • Determination of complete solubility profiles in various solvents

  • Measurement of pKa values and other physicochemical properties

  • Investigation of thermal stability and degradation pathways

  • Complete spectroscopic characterization (NMR, IR, MS, UV-Vis)

Biological Activity Assessment

Evaluation of potential biological activities could provide new applications:

  • Screening for antibacterial, antifungal, or antiviral properties

  • Assessment of enzyme inhibition capabilities

  • Investigation of receptor binding properties

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